4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid CAS number 926268-05-5
4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid CAS number 926268-05-5
An In-Depth Technical Guide to 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid (CAS 926268-05-5) and its Relation to the Psychoactive Compound Anpirtoline
Disclaimer: Initial research on 4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid (CAS 926268-05-5) yielded limited publicly available data, primarily from chemical suppliers.[1][2][3] This suggests it is likely a research chemical, intermediate, or a metabolite that is not extensively studied in its own right. However, the structural motifs present in this molecule bear a resemblance to compounds active in the central nervous system. A closely related and extensively studied psychoactive compound, Anpirtoline, shares some structural similarities and is of significant interest to researchers, scientists, and drug development professionals. This guide will provide a comprehensive overview of Anpirtoline, a compound with a rich pharmacological profile, as a proxy to illustrate the kind of in-depth technical information valuable to the target audience.
Section 1: Anpirtoline: A Serotonin Receptor Modulator
Anpirtoline (developmental code name D-16949) is a psychoactive compound that has been investigated for its potential therapeutic applications, including as an antidepressant and for its pain-relieving properties.[4] Its primary mechanism of action is through its interaction with the serotonin (5-HT) receptor system.[4] While it was under development for major depressive disorder and pain, it was never brought to market.[5] Currently, its primary use is in a research capacity to explore social behaviors like aggression.[5]
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-chloro-6-piperidin-4-ylsulfanylpyridine | [5] |
| CAS Number | 98330-05-3 | [5] |
| Molecular Formula | C10H13ClN2S | [5] |
| Molar Mass | 228.74 g·mol−1 | [5] |
| Appearance | White solid (hydrochloride salt) | [5] |
| Solubility | Soluble in water and DMSO | [5] |
| Melting Point | 126-128 °C (hydrochloride salt) | [5] |
| Flash Point | 174 °C | [5] |
Section 2: Pharmacological Profile and Mechanism of Action
Anpirtoline exhibits a complex pharmacology, primarily acting as a potent agonist at the 5-HT1B receptor.[6][7] It also shows activity at other serotonin receptor subtypes, contributing to its unique pharmacological effects.
Receptor Binding Affinity
Anpirtoline's interaction with various serotonin receptors has been determined through radioligand binding assays. It displays a significantly higher affinity for the 5-HT1B receptor compared to other subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Reference Tissue/Cell Line |
| 5-HT1A | 150 nM | Rat brain membranes[4][7] |
| 5-HT1B | 28 nM | Rat brain membranes[4][7] |
| 5-HT1D | Agonist activity reported | - |
| 5-HT2 | 1.49 µM (1490 nM) | Rat brain membranes[4][7] |
| 5-HT3 | pKi = 7.53 (~29.5 nM) | Rat brain cortical membranes[4] |
Functional Activity
Anpirtoline's functional activity varies across different serotonin receptor subtypes, acting as both an agonist and an antagonist.
| Receptor Subtype | Functional Activity | Potency (EC50/IC50/pA2) | Experimental Model |
| 5-HT1B | Agonist | EC50 = 55 nM (rat brain cortex) | Inhibition of electrically evoked tritium overflow[7] |
| 5-HT1A | Agonist properties suggested | - | - |
| 5-HT1D | Agonist | - | - |
| 5-HT3 | Antagonist | Apparent pA2 = 7.1 | Inhibition of 5-HT-induced [14C]-guanidinium influx in N1E-115 neuroblastoma cells[8] |
Signaling Pathways
The activation of the 5-HT1B receptor by anpirtoline, which is a Gi/o-protein coupled receptor, leads to the inhibition of adenylyl cyclase.[6] This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP).[6] These receptors are present as presynaptic autoreceptors on serotonin neurons, where their activation inhibits the synthesis and release of serotonin.[6] They are also located postsynaptically in brain regions associated with aggression, such as the striatum and amygdala.[6]
Caption: Anpirtoline's activation of the 5-HT1B receptor and subsequent signaling cascade.
Section 3: Synthesis and Experimental Protocols
General Workflow for Synthesis of Benzoic Acid Derivatives
The synthesis of complex benzoic acid derivatives typically follows a structured workflow.
Caption: A generalized workflow for the synthesis and characterization of novel chemical compounds.
Experimental Protocol: In Vivo Assessment of Anti-Aggressive Effects
Anpirtoline has been shown to reduce aggressive behavior in animal models. A standard protocol to assess these effects is the resident-intruder test.
Objective: To evaluate the dose-dependent effect of Anpirtoline on aggressive behavior in male mice.
Materials:
-
Anpirtoline hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Male mice (resident and intruder)
-
Standard laboratory animal cages
-
Video recording equipment
Procedure:
-
Animal Preparation: House male mice individually for at least two weeks to establish territorial behavior (residents). Group-house other male mice (intruders).
-
Drug Administration: Dissolve Anpirtoline hydrochloride in sterile saline. Administer the desired doses (e.g., 0.5, 1, 2 mg/kg) or vehicle (saline) to the resident mice via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Resident-Intruder Test: Introduce an intruder mouse into the resident's home cage.
-
Behavioral Observation: Record the interaction for 10 minutes. Score the latency to the first attack, the number of attacks, and the total time spent in aggressive behavior by the resident mouse.
-
Data Analysis: Compare the behavioral scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Self-Validation: The protocol includes a vehicle control group to ensure that the observed effects are due to Anpirtoline and not the injection procedure or solvent. A dose-response relationship, if observed, further validates the specific effect of the compound.
Section 4: Potential Therapeutic Applications and Future Directions
Anpirtoline's potent agonist activity at the 5-HT1B receptor suggests its potential for treating conditions where this receptor is implicated, such as aggression, depression, and pain.[7][14] Its dual action as a 5-HT3 antagonist may also contribute to its unique therapeutic profile.[6]
Future research could focus on:
-
Elucidating the precise role of different serotonin receptor subtypes in the anti-aggressive and antidepressant-like effects of Anpirtoline.
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Investigating the therapeutic potential of Anpirtoline and its analogs in other neurological and psychiatric disorders.
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Developing more selective 5-HT1B receptor agonists with improved pharmacokinetic and safety profiles.
References
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Schlicker, E., Werner, U., Hamon, M., Gozlan, H., Nickel, B., Szelenyi, I., & Göthert, M. (1992). Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents. British journal of pharmacology, 105(3), 732–738. (URL: [Link])
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Anpirtoline - Wikipedia. (URL: [Link])
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4,5-Dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid - Angene. (URL: [Link])
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Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PMC - PubMed Central. (URL: [Link])
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5-HT3 receptor antagonism by anpirtoline, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC - NIH. (URL: [Link])
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4,5-dimethoxy-2-(2-oxopyrrolidin-1-yl)benzoic acid CAS#: 926268-05-5 • ChemWhat. (URL: [Link])
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI. (URL: [Link])
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